molecular formula C5H2BrFIN B1372459 4-Bromo-2-fluoro-3-iodopyridine CAS No. 917969-51-8

4-Bromo-2-fluoro-3-iodopyridine

Cat. No. B1372459
CAS RN: 917969-51-8
M. Wt: 301.88 g/mol
InChI Key: QNCJOPUYVGQTNE-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-3-iodopyridine is a chemical compound with the molecular formula C5H2BrFIN. It has a molecular weight of 301.88 . It is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .


Synthesis Analysis

The synthesis of halopyridine isomers, such as 4-Bromo-2-fluoro-3-iodopyridine, has been described in the literature . The process involves halogen dance reactions and the use of electrophiles . Another method involves the fluorination of pyridine by complex AlF3 and CuF2 at 450–500 °C .


Molecular Structure Analysis

The InChI code for 4-Bromo-2-fluoro-3-iodopyridine is 1S/C5H2BrFIN/c6-3-1-2-9-5(7)4(3)8/h1-2H . This code provides a specific identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

4-Bromo-2-fluoro-3-iodopyridine is a solid, semi-solid, or liquid compound . The compound is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Scientific Research Applications

Pharmaceutical Research

4-Bromo-2-fluoro-3-iodopyridine: is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its presence in a compound can significantly affect the biological activity due to the halogens’ ability to modulate the electronic properties of the molecule. This compound can be used to create fluorinated pyridines, which are often found in drugs due to their enhanced stability and bioavailability .

Agricultural Chemistry

In the agricultural sector, 4-Bromo-2-fluoro-3-iodopyridine serves as a precursor for the development of herbicides and insecticides. The introduction of fluorine atoms into lead structures of agrochemicals can result in products with improved physical, biological, and environmental properties .

Radiopharmaceutical Synthesis

The compound is also instrumental in the synthesis of 18 F-substituted pyridines , which are used as imaging agents in positron emission tomography (PET) scans. This application is crucial for the non-invasive diagnosis and monitoring of diseases .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that it can cause harm if swallowed, skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust and washing skin thoroughly after handling .

Mechanism of Action

properties

IUPAC Name

4-bromo-2-fluoro-3-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrFIN/c6-3-1-2-9-5(7)4(3)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNCJOPUYVGQTNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Br)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrFIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80676666
Record name 4-Bromo-2-fluoro-3-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-fluoro-3-iodopyridine

CAS RN

917969-51-8
Record name 4-Bromo-2-fluoro-3-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-2-fluoro-3-iodopyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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